Circumovalene Circumovalene Circumovalene is an ortho- and peri-fused polycyclic arene.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1946527
InChI: InChI=1S/C66H20/c1-2-22-14-26-6-10-30-18-34-20-32-12-8-28-16-24-4-3-23-15-27-7-11-31-19-33-17-29-9-5-25-13-21(1)35-36(22)50-40(26)44(30)54-48(34)56-46(32)42(28)52-38(24)37(23)51-41(27)45(31)55-47(33)53-43(29)39(25)49(35)57-58(50)62(54)66-64(56)60(52)59(51)63(55)65(66)61(53)57/h1-20H
SMILES:
Molecular Formula: C66H20
Molecular Weight: 812.9 g/mol

Circumovalene

CAS No.:

Cat. No.: VC1946527

Molecular Formula: C66H20

Molecular Weight: 812.9 g/mol

* For research use only. Not for human or veterinary use.

Circumovalene -

Specification

Molecular Formula C66H20
Molecular Weight 812.9 g/mol
IUPAC Name tetracosacyclo[16.16.12.1233,45.635,42.121,46.04,36.06,38.09,39.011,41.013,43.016,44.128,53.023,51.026,52.030,58.037,63.040,62.047,50.048,60.049,54.055,61.056,64.057,66.059,65]hexahexaconta-1(34),2,4,6(38),7,9,11(41),12,14,16(44),17,19,21,23(51),24,26,28(66),29,31,33(59),35,37(63),39,42,45,47(50),48(60),49(54),52,55,57,61,64-tritriacontaene
Standard InChI InChI=1S/C66H20/c1-2-22-14-26-6-10-30-18-34-20-32-12-8-28-16-24-4-3-23-15-27-7-11-31-19-33-17-29-9-5-25-13-21(1)35-36(22)50-40(26)44(30)54-48(34)56-46(32)42(28)52-38(24)37(23)51-41(27)45(31)55-47(33)53-43(29)39(25)49(35)57-58(50)62(54)66-64(56)60(52)59(51)63(55)65(66)61(53)57/h1-20H
Standard InChI Key RWGPZJNNMXXFQT-UHFFFAOYSA-N
Canonical SMILES C1=CC2=CC3=C4C5=C6C7=C(C=C5C=C3)C=C8C=CC9=C3C8=C7C5=C7C3=C3C(=C9)C=CC8=CC9=C%10C%11=C%12C%13=C(C=C%14C=CC%15=C%16C%14=C%13C%13=C(C%12=C7C%10=C83)C5=C6C3=C4C2=C(C1=C%15)C%16=C3%13)C=C%11C=C9

Introduction

Structural Characteristics and Basic Properties

Molecular Composition and Structure

Circumovalene has the molecular formula C66H20 with a molecular weight of 812.9 g/mol . It represents an ortho- and peri-fused polycyclic arene with a distinctive arrangement of fused aromatic rings . The IUPAC systematic name for this compound is tetracosacyclo[16.16.12.1233,45.635,42.121,46.04,36.06,38.09,39.011,41.013,43.016,44.128,53.023,51.026,52.030,58.037,63.040,62.047,50.048,60.049,54.055,61.056,64.057,66.059,65]hexahexaconta-1(34),2,4,6(38),7,9,11(41),12,14,16(44),17,19,21,23(51),24,26,28(66),29,31,33(59),35,37(63),39,42,45,47(50),48(60),49(54),52,55,57,61,64-tritriacontaene . The complex nomenclature reflects the intricate arrangement of carbon atoms in this molecule.

Circumovalene belongs to a family of compact PAHs that include coronene (C24H12), circumcoronene (C54H18), and circumcircumcoronene (C96H24), representing different sizes of similar structural motifs . These compact geometries are generally expected to exhibit high stability compared to other PAH isomers of similar size .

Electronic Properties

The electronic properties of circumovalene are significantly influenced by its size and structure. Research has established that the ionization potential (IP) of circumovalene is 5.71 eV, which is notably lower than that of smaller related PAHs such as coronene (7.02 eV) and circumcoronene (6.14 eV) . This demonstrates an important trend: as the size of PAHs increases, their ionization potential typically decreases, making larger molecules like circumovalene more susceptible to ionization .

The UV-visible absorption cross-sections of PAHs, including circumovalene, generally scale with the number of carbon atoms in their structure . This relationship has important implications for how these molecules interact with radiation, particularly in astrophysical environments.

Spectroscopic Properties

Vibrational Frequencies

Detailed theoretical calculations have been performed on the vibrational properties of circumovalene in various charge states. A comprehensive analysis of harmonic vibrational frequencies for circumovalene in four different charge states (anion, neutral, cation, and dication) has been conducted at the B3LYP/4-31g level of theory . The following table presents a sample of the vibrational modes for neutral circumovalene:

Mode NumberFrequency (cm^-1)Intensity (km mol^-1)
1320.0
2340.2
3471.8
4640.0
5790.0
101743.2
142125.8
222716.5
484822.6
525181.9

These vibrational data are crucial for spectroscopic identification and characterization of circumovalene in various environments . The full vibrational spectrum contains numerous modes spanning from low-frequency skeleton deformations to high-frequency C-H stretching vibrations.

Photoabsorption Properties

Theoretical calculations of photo-absorption cross-sections for circumovalene have been performed and are available in databases such as the theoretical spectral database of PAHs maintained by G. Malloci . These data are essential for understanding how circumovalene interacts with electromagnetic radiation, particularly ultraviolet and visible light.

The photo-absorption properties of circumovalene are critical in astrochemical contexts, as they determine how the molecule absorbs energy from stellar radiation, potentially leading to various photochemical transformations . The theoretical photo-absorption cross-section of circumovalene has been used in models studying the transformation of this molecule into fullerenes in interstellar environments .

Thermodynamic Properties

Standard Thermodynamic Data

Thermodynamic properties of circumovalene have been studied as part of research on polycyclic aromatic hydrocarbons. Standard chemical thermodynamic data for circumovalene (C66H20) show values of 752.4 at 298 K and 735.2 at 3000 K for properties likely related to heat capacity or entropy . These values are important for understanding the thermal behavior of circumovalene under various conditions.

Temperature-Dependent Properties

The thermodynamic increments for circumovalene across a wide temperature range have been documented. The increment for C66-C54 (comparing circumovalene to circumcoronene) is 118.6 at 298 K, increasing to 340.6 at 3000 K . This temperature dependence provides valuable information about how the thermodynamic properties of circumovalene change with increasing thermal energy.

Formation and Transformation Processes

Transformation to Fullerenes

One of the most fascinating aspects of circumovalene is its potential role in the formation of fullerenes, particularly C60 (buckminsterfullerene). Research has evaluated the possibility that circumovalene can lead to the formation of C60 upon irradiation by ultraviolet photons . This process involves multiple steps:

  • Complete dehydrogenation of C66H20

  • Folding of the dehydrogenated structure into a floppy closed cage

  • Shrinking of this cage through the sequential loss of C2 units until reaching the highly symmetrical C60 molecule

Photochemical modeling using realistic molecular parameters predicts that 100% of circumovalene can be converted into C60 in approximately 10^5 years at a distance of 10 arcseconds from an illuminating star . This finding has significant implications for understanding the formation of fullerenes in interstellar environments.

Transformation Processes in Detail

The transformation of circumovalene into fullerenes relies on several key physical and chemical processes:

  • UV absorption, which elevates the molecules to high internal energy states

  • Radiative cooling

  • Unimolecular dissociation

  • Isomerization and folding of the carbon framework

  • Reactions with electrons, hydrogen atoms, or carbon ions

These processes have been incorporated into photochemical models to study the evolution of circumovalene under various conditions . The model considers each shrinking step from C66 to C58 individually, with dissociation energies determined through theoretical calculations .

Astrochemical Significance

Role in Interstellar Chemistry

Circumovalene and similar PAHs play potentially important roles in interstellar chemistry. The detection of fullerenes in various circumstellar and interstellar environments has raised questions about their formation pathways . While it was traditionally believed that fullerenes form through the buildup of small carbonaceous compounds in hot and dense environments (such as evolved star envelopes), evidence now suggests they can also form in tenuous and cold interstellar clouds exposed to strong ultraviolet radiation .

This finding implies a "top-down" formation route, where larger PAHs like circumovalene are first converted to graphene-like structures and subsequently transform into fullerenes under UV irradiation from massive stars . This alternative pathway is key to understanding the organic molecular inventory in space.

Circumovalene in Astrophysical Models

Circumovalene has been specifically incorporated into astrophysical models studying the evolution of PAHs in radiation-rich environments. For example, it has been included in models of the NGC 7023 reflection nebula, where the conversion of PAHs to fullerenes has been observed .

In these models, researchers have studied how circumovalene evolves when exposed to the UV radiation field of the illuminating star. The models consider various physical processes, including photoionization and photodissociation, and track the transformation of circumovalene through multiple intermediate steps before reaching the stable C60 configuration .

Comparative Analysis with Related Compounds

Comparison with Other PAHs

Circumovalene shares structural similarities with several other polycyclic aromatic hydrocarbons but exhibits unique properties based on its specific size and configuration. The following table compares key features of circumovalene with related PAHs:

Compound NameFormulaKey Characteristics
CoroneneC24H12Smallest stable PAH with fully aromatic structure
OvaleneC32H14Similar fused ring pattern with different stability properties
CircumcoroneneC54H18Shares structural motifs but with different electronic properties
CircumovaleneC66H20Subject of this study, ionization potential of 5.71 eV
CircumcircumcoroneneC96H24Larger than circumovalene with unique electronic properties

This series of molecules demonstrates how properties systematically evolve with increasing size within this family of PAHs .

Structure-Property Relationships

The relationship between molecular structure and properties is evident when comparing circumovalene with other PAHs. As molecular size increases in this series, several trends emerge:

  • Decreasing ionization potential (coronene: 7.02 eV, circumcoronene: 6.14 eV, circumovalene: 5.71 eV)

  • Increasing UV-visible absorption cross-sections, scaling with the number of carbon atoms

  • Changing thermodynamic properties, with systematic variations in heat capacity and entropy values

These structure-property relationships provide valuable insights for predicting the behavior of other PAHs and designing molecules with specific desired properties.

Computational Studies

Theoretical Methods

Various computational approaches have been applied to study circumovalene. The vibrational frequencies reported in the literature were calculated using density functional theory (DFT) at the B3LYP/4-31g level . This theoretical approach provides a good balance between accuracy and computational efficiency for molecules of this size.

For studying the transformation of circumovalene to fullerenes, photochemical models incorporate various parameters including:

  • UV-visible absorption cross-sections

  • Ionization yields

  • Dissociation energies

  • Pre-exponential factors for reactions

  • Vibrational frequencies

These parameters can significantly influence the predicted timescales for transformation processes. For example, variations in pre-exponential factors for C2 loss can proportionally affect the timescale for C60 formation .

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